Product packaging for 5-Ethynyl-1-methyl-1H-imidazole(Cat. No.:CAS No. 71759-92-7)

5-Ethynyl-1-methyl-1H-imidazole

Cat. No.: B1306616
CAS No.: 71759-92-7
M. Wt: 106.13 g/mol
InChI Key: JFOSWQQRTHDTGG-UHFFFAOYSA-N
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Description

Contextualization within Imidazole (B134444) and Alkyne Chemistry Research

The imidazole ring is a fundamental heterocyclic motif present in numerous biologically active compounds, including the amino acid histidine, the neurotransmitter histamine, and a vast number of synthetic drugs. mdpi.com Its aromatic nature and the presence of two nitrogen atoms allow it to participate in various biological interactions and serve as a versatile scaffold in medicinal chemistry. mdpi.com The 1-methyl substitution on the imidazole ring of the title compound prevents tautomerization and provides a specific regioisomer for targeted synthesis. wikipedia.org

The ethynyl (B1212043) group (a carbon-carbon triple bond) is another highly functional moiety in organic chemistry. Terminal alkynes, such as the one in 5-Ethynyl-1-methyl-1H-imidazole, are particularly valuable due to their ability to undergo a variety of transformations. These include the Sonogashira coupling, a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds, and the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." wikipedia.orgmdpi.com The combination of the imidazole core and the ethynyl group in a single molecule creates a bifunctional reagent with broad synthetic potential.

Significance in Contemporary Chemical and Biomedical Sciences

The strategic placement of the ethynyl group on the imidazole ring makes this compound a sought-after precursor in the development of novel compounds with diverse applications. Its utility spans from the synthesis of advanced materials to the creation of potential therapeutic agents. The ability to readily participate in click chemistry allows for the straightforward linkage of this imidazole unit to other molecules, facilitating the construction of complex architectures and bioconjugates. nih.gov This has proven particularly useful in the development of probes for chemical biology and in the synthesis of novel drug candidates.

Detailed Research Findings

The versatility of this compound is demonstrated in its application as a key intermediate in the synthesis of various functional molecules, from fluorescent dyes to potential neuroprotective agents.

One notable application is in the synthesis of perylene (B46583) bisimide (PBI) dyes. These dyes are known for their exceptional photostability and high quantum yields, making them valuable in materials science. Through a straightforward synthetic protocol using imidazole as a green solvent, this compound can be reacted with perylene tetracarboxylic dianhydride to produce novel PBI derivatives. This reaction proceeds smoothly at elevated temperatures and often results in high yields (73-98%), showcasing an efficient and environmentally conscious approach to advanced material synthesis. nih.gov

In the realm of medicinal chemistry, this compound serves as a crucial building block for the synthesis of triazole derivatives with potential neuroprotective properties. The terminal alkyne allows for its participation in click chemistry reactions with various azides to generate a library of 1,2,3-triazole-substituted imidazoles. These compounds have been investigated for their ability to inhibit the aggregation of proteins associated with neurodegenerative diseases like Parkinson's disease. nih.gov For instance, derivatives of 5-(4-pyridinyl)-1,2,4-triazole have shown promise in preventing the fibrillization of alpha-synuclein. nih.gov

The synthesis of these bioactive molecules often involves a Sonogashira coupling reaction to introduce the ethynyl functionality onto a pre-existing imidazole core, followed by the click reaction to introduce diversity. The Sonogashira coupling typically employs a palladium catalyst and a copper co-catalyst under mild conditions to couple a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.orgorganic-chemistry.org

Below are interactive data tables summarizing the chemical properties of this compound and showcasing its role in the synthesis of functional molecules.

Table 1: Chemical Properties of this compound

PropertyValueReference
IUPAC Name This compound sigmaaldrich.com
CAS Number 71759-92-7 sigmaaldrich.com
Molecular Formula C₆H₆N₂ sigmaaldrich.com
Molecular Weight 106.13 g/mol sigmaaldrich.com
Boiling Point 116 °C at 25 mmHg sigmaaldrich.comchemicalbook.com
Density 1.045 g/mL at 25 °C sigmaaldrich.comchemicalbook.com
Refractive Index n20/D 1.5490 sigmaaldrich.comchemicalbook.com

Table 2: Applications of this compound in Synthesis

Application AreaSynthetic RouteResulting Compound TypePotential UseReference
Materials Science Reaction with perylene tetracarboxylic dianhydride in imidazolePerylene Bisimide (PBI) DyesFluorescent materials, organic electronics nih.gov
Medicinal Chemistry Click Chemistry (CuAAC) with azides1,2,3-Triazole-substituted imidazolesNeuroprotective agents nih.gov
Organic Synthesis Sonogashira Coupling with aryl/vinyl halidesAryl/vinyl-substituted ethynyl-imidazolesVersatile synthetic intermediates wikipedia.orglibretexts.orgorganic-chemistry.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N2 B1306616 5-Ethynyl-1-methyl-1H-imidazole CAS No. 71759-92-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethynyl-1-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2/c1-3-6-4-7-5-8(6)2/h1,4-5H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFOSWQQRTHDTGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90391550
Record name 5-Ethynyl-1-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71759-92-7
Record name 5-Ethynyl-1-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Ethynyl-1-methyl-1H-imidazole
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Synthetic Methodologies and Advanced Chemical Transformations

Strategies for the Synthesis of 5-Ethynyl-1-methyl-1H-imidazole

The synthesis of this compound can be achieved through various methods, with the Sonogashira coupling reaction being a prominent and efficient strategy.

Sonogashira Coupling Reactions in this compound Synthesis

The Sonogashira coupling reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org

A one-pot sequential procedure has been developed for the synthesis of 2-substituted 5-alkynyl-1H-imidazoles. lookchem.com This method involves the highly regioselective C-5 bromination of 1,2-dimethyl-1H-imidazole, followed by a palladium/copper co-catalyzed Sonogashira-type alkynylation. lookchem.com For instance, treating 1,2-dimethyl-1H-imidazole with N-Bromosuccinimide (NBS) in dimethylformamide (DMF) results in the regioselective formation of 5-bromo-1,2-dimethyl-1H-imidazole, which can then undergo a Sonogashira coupling with a terminal alkyne to yield the desired 5-alkynyl-1-methyl-1H-imidazole derivative. lookchem.com This approach has been successfully applied to synthesize various 2-substituted 5-alkynylimidazoles in high yields. lookchem.com

The Sonogashira coupling reaction is not limited to the synthesis of the parent compound but is also instrumental in creating more complex imidazole-based structures. For example, it has been used in the synthesis of 1,5-disubstituted-2,4-bis-alkynylated imidazoles and in the regioselective alkynylation of various imidazole (B134444) derivatives. researchgate.net The reaction conditions can be tuned to achieve high selectivity, making it a versatile tool for the functionalization of the imidazole core. researchgate.netsoton.ac.uk

Click Chemistry Approaches for this compound Derivatives

The ethynyl (B1212043) group at the C-5 position of this compound makes it an ideal substrate for "click chemistry" reactions, particularly azide-alkyne cycloadditions. These reactions are known for their high efficiency, selectivity, and mild reaction conditions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, providing exclusive synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides. acs.orgcreative-biolabs.comwikipedia.org This reaction is characterized by its robustness, high yields, and tolerance to a wide range of functional groups and reaction conditions. creative-biolabs.comnih.govrsc.org

In the context of this compound, the CuAAC reaction allows for the straightforward introduction of a triazole ring, which can be further functionalized. The mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with an azide (B81097) to form the triazole product. creative-biolabs.com Various copper(I) catalysts can be employed, and the reaction can often be performed in aqueous systems, enhancing its biocompatibility. acs.orgnih.gov

Table 1: Examples of CuAAC Reactions

AlkyneAzideCatalystSolventProduct
PhenylacetyleneBenzyl azide[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂Neat1-benzyl-4-phenyl-1H-1,2,3-triazole
Terminal AlkyneOrganic AzideCopper(I)Various1,4-disubstituted 1,2,3-triazole

This table provides illustrative examples of the CuAAC reaction and is not specific to this compound.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) with this compound

As a complement to CuAAC, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) offers a regioselective route to 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.govchalmers.se This reaction is particularly advantageous as it can accommodate both terminal and internal alkynes. wikipedia.orgorganic-chemistry.org

The mechanism of RuAAC is distinct from CuAAC and is believed to proceed through a ruthenacycle intermediate formed by oxidative coupling of the alkyne and azide. wikipedia.orgorganic-chemistry.org Pentamethylcyclopentadienyl ruthenium(II) chloride ([Cp*RuCl])-based catalysts are commonly used and have proven effective for the synthesis of 1,5-disubstituted triazoles. organic-chemistry.orgnih.gov The choice between copper and ruthenium catalysis allows for precise control over the regiochemistry of the resulting triazole ring, significantly expanding the synthetic utility of this compound. nih.govchalmers.se

Table 2: Comparison of CuAAC and RuAAC

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
Product 1,4-disubstituted 1,2,3-triazole acs.orgwikipedia.org1,5-disubstituted 1,2,3-triazole organic-chemistry.orgnih.gov
Alkyne Substrate Terminal alkynes wikipedia.orgTerminal and internal alkynes wikipedia.orgorganic-chemistry.org
Catalyst Copper(I) complexes acs.orgRuthenium(II) complexes, e.g., [Cp*RuCl] organic-chemistry.org
Mechanism Involves copper(I) acetylide intermediate creative-biolabs.comInvolves ruthenacycle intermediate wikipedia.orgorganic-chemistry.org

Functionalization and Derivatization Strategies

The reactivity of the ethynyl group is central to the functionalization and derivatization of this compound.

Coordination Chemistry and Metallosupramolecular Architectures

Ligand Design and Coordination Properties of 5-Ethynyl-1-methyl-1H-imidazole

The presence of both a nitrogen-containing heterocyclic ring and a reactive ethynyl (B1212043) group makes this compound a valuable component in ligand synthesis. These features allow for the creation of diverse ligand systems with varying denticity and coordination capabilities.

Monodentate, Bidentate, and Tridentate Ligand Formation

Researchers have successfully utilized this compound in the synthesis of monodentate, bidentate, and tridentate ligands. A common strategy involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry." In this approach, an organic molecule with an azide (B81097) group is reacted with the ethynyl group of this compound. otago.ac.nz This reaction forms a stable triazole ring, linking the imidazole (B134444) moiety to the rest of the ligand scaffold.

By strategically designing the starting azide-containing molecule, ligands with different numbers of coordination sites can be produced. For example, a molecule with a single azide group will lead to a monodentate ligand, where the imidazole nitrogen is the primary coordination site. If the starting molecule contains two or three azide groups, bidentate or tridentate ligands can be synthesized, respectively. otago.ac.nz These flexible ligands often feature a central core, such as a benzene (B151609) ring, connected to the imidazole-triazole units via methylene (B1212753) bridges. otago.ac.nz

N-Heterocyclic Carbene (NHC) Precursors from this compound

N-Heterocyclic carbenes (NHCs) are a class of persistent carbenes that have become ubiquitous as ligands in organometallic chemistry and catalysis. beilstein-journals.org They are typically generated by the deprotonation of the corresponding N-heterocyclic salt, such as an imidazolium (B1220033) salt. scripps.edu The compound this compound can serve as a precursor for the synthesis of such imidazolium salts.

The synthesis of these NHC precursors often involves the alkylation of the imidazole ring. For instance, reacting 5-iodo-1H-imidazole with an alkyl halide can lead to the formation of a 4-iodo-imidazolium salt. acs.org While this example uses a different substituted imidazole, the principle can be applied to this compound. The resulting imidazolium salt, containing the ethynyl group, can then be used to generate an NHC ligand. These NHCs are highly valued for their strong σ-donating properties and their ability to form robust bonds with a wide range of transition metals. scripps.edu

Synthesis and Characterization of Metal Complexes

The versatile ligands derived from this compound have been employed in the synthesis of a variety of metal complexes, including sophisticated palladium and platinum architectures, as well as heterobimetallic and other organometallic compounds.

Palladium and Platinum Architectures utilizing this compound

The ligands synthesized from this compound have been instrumental in the construction of palladium and platinum-based metallosupramolecular structures. otago.ac.nz The goal of this research is often the self-assembly of discrete, cage-like architectures, such as M2L4, M6L8, or M3L2 cages. otago.ac.nz

The formation of these structures is dictated by the coordination geometry of the metal ion and the design of the ligand. For example, square planar palladium(II) or platinum(II) ions are often used. rsc.orgnih.gov When a bidentate ligand derived from this compound is reacted with a palladium(II) source, the formation of a Pd2L4 cage is anticipated. otago.ac.nz Similarly, tridentate ligands can be used to target the formation of larger Pd6L8 or M3L2 assemblies. otago.ac.nz

However, the flexible nature of the ligands can sometimes hinder the formation of the desired discrete cages, leading to mixtures of different architectures. otago.ac.nz Despite these challenges, a PdL2 "molecular bow tie" has been successfully synthesized and characterized. otago.ac.nz The characterization of these complexes is typically carried out using techniques such as NMR spectroscopy and mass spectrometry.

Rhenium(I)/Gold(I) Heterobimetallic Complexes and this compound Conjugates

The ethynyl group of this compound provides a direct point of attachment for metal ions that have a high affinity for alkynes. This has been exploited in the synthesis of heterobimetallic complexes containing both Rhenium(I) and Gold(I) centers. The synthesis of such complexes allows for the combination of the unique properties of different metals within a single molecule.

The imidazole moiety of this compound can also be incorporated into larger molecular systems. For instance, it can be attached to other ligands or biologically relevant molecules to create conjugates with specific functions.

Organometallic Compounds with this compound Moieties

The term "organometallic compound" refers to a compound containing at least one bond between a carbon atom of an organic compound and a metal. The synthesis of organometallic compounds incorporating this compound moieties can be achieved through various synthetic routes.

One approach involves the direct coordination of the ethynyl group to a metal center. Another strategy is to first incorporate the this compound into a larger organic ligand, which is then coordinated to a metal. For example, new palladium(II) and platinum(II) complexes have been synthesized using Schiff base ligands derived from pyrrole-2-carboxaldehyde. nih.gov While this specific study does not use this compound, it demonstrates a general method for creating organometallic complexes with heterocyclic ligands. The resulting complexes are often characterized by techniques such as FTIR, NMR spectroscopy, and single-crystal X-ray diffraction to determine their structure and bonding. nih.govmdpi.com

Catalytic Applications of Metal Complexes Derived from this compound

The development of novel catalysts is a cornerstone of modern chemistry, enabling the efficient and selective synthesis of complex molecules. Metal complexes featuring this compound are emerging as promising candidates in this field, demonstrating utility in forming intricate supramolecular structures with catalytic activity.

Supramolecular Catalysis

The concept of supramolecular catalysis, where the catalytic activity is a function of a well-defined, self-assembled molecular architecture, has been successfully demonstrated using ligands derived from this compound. A notable example involves the synthesis of a palladium-based supramolecular cage and its application in cross-coupling reactions.

Researchers have synthesized tridentate ligands by reacting this compound with an azide-functionalized benzene core through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. Current time information in Kaunihera a-Rohe o Ōtepoti, NZ. The subsequent complexation of this imidazole-based tridentate ligand with palladium(II) chloride in a 2:3 ratio led to the formation of a discrete Pd₃L₂ cage, the structure of which was confirmed by X-ray crystallography. Current time information in Kaunihera a-Rohe o Ōtepoti, NZ.

This Pd₃L₂ cage was investigated as a catalyst in the Suzuki-Miyaura cross-coupling reaction, a fundamental carbon-carbon bond-forming transformation. Current time information in Kaunihera a-Rohe o Ōtepoti, NZ. The catalytic performance of the supramolecular cage was tested using the model reaction between phenylboronic acid and 4-bromoacetophenone. The study revealed that the Pd₃L₂ cage effectively catalyzes this reaction under inert conditions at 80 °C. Current time information in Kaunihera a-Rohe o Ōtepoti, NZ. Notably, the catalyst demonstrated good performance in environmentally benign solvent systems, including water/ethanol mixtures and glycerol. Current time information in Kaunihera a-Rohe o Ōtepoti, NZ.

While the initial results are promising, it has been noted that further optimization is necessary to enhance the efficiency of this catalytic system to match that of other established palladium cages. Current time information in Kaunihera a-Rohe o Ōtepoti, NZ. The research highlights the potential of using this compound as a foundational component in the construction of catalytically active supramolecular architectures.

Catalytic Performance of a Pd₃L₂ Cage Derived from a this compound-based Ligand in the Suzuki-Miyaura Cross-Coupling Reaction. Current time information in Kaunihera a-Rohe o Ōtepoti, NZ.
Reactant 1Reactant 2Catalyst Loading (mol%)SolventTemperature (°C)Performance
Phenylboronic acid4-Bromoacetophenone5Water/Ethanol80Good
Phenylboronic acid4-Bromoacetophenone5Glycerol80Good

Enantioselective Catalysis

Enantioselective catalysis, the synthesis of a specific enantiomer of a chiral product, is of paramount importance in the pharmaceutical and fine chemical industries. While imidazole derivatives are widely used in the design of chiral ligands and catalysts, a thorough review of the scientific literature reveals a lack of specific examples where metal complexes derived from this compound are employed in enantioselective catalysis. The current body of research primarily focuses on its use in constructing achiral supramolecular assemblies and in non-catalytic applications. Therefore, this particular subclass of catalytic applications for this compound complexes remains an unexplored area of research.

Medicinal Chemistry and Biological Activity Studies

Development of Therapeutically Relevant Scaffolds

The application of 5-ethynyl-1-methyl-1H-imidazole as a foundational scaffold has led to the creation of compounds with diverse therapeutic actions.

While direct studies on the neuroprotective effects of this compound are not extensively documented in publicly available research, the broader class of imidazole-containing compounds has shown promise in this area. For instance, derivatives such as 2-(benzo[b]thiophen-2-yl)-1H-imidazole have been investigated as ligands for imidazoline (B1206853) I2 receptors, which are considered relevant targets in neurodegenerative conditions like Alzheimer's disease. These related compounds have demonstrated neuroprotective properties in preclinical models. Further research is necessary to determine if this compound itself or its direct derivatives possess similar neuroprotective capabilities.

The imidazole (B134444) scaffold is a recognized pharmacophore in the design of anticancer agents. nih.gov While direct anticancer studies on this compound are limited, its derivatives and related structures have shown notable activity.

One area of investigation involves the synthesis of metal complexes with imidazole-containing ligands. For example, the novel ligand 2-[2-(5-Chloro carboxy phenyl) azo] 1-methyl imidazole (1-MeCPAI), a 1-methyl-imidazole derivative, and its metal complexes with Nickel(II), Copper(II), and Zinc(II) have been synthesized and evaluated for their anticancer properties. nih.govnih.gov In vitro studies against the PC3 human prostate cancer cell line demonstrated that the copper complex, in particular, exhibited selective cytotoxicity, indicating its potential as a starting point for the development of new anticancer drugs. nih.govnih.gov

Furthermore, this compound has been utilized as a key building block in the synthesis of inhibitors for PIKfyve kinase, a target implicated in cancer. This underscores the compound's utility in creating more complex molecules with potential oncological applications.

Trypanosoma brucei is the parasite responsible for human African trypanosomiasis, and its N-myristoyltransferase (NMT) is a validated drug target. nih.govnih.gov Research into inhibitors of T. brucei NMT has led to the discovery of potent compounds based on various scaffolds, including pyrazole (B372694) sulfonamides, thiazolidinones, and benzomorpholines. nih.gov However, current research has not specifically highlighted the use of this compound or its direct derivatives in the development of inhibitors for Trypanosoma brucei N-myristoyltransferase. The focus has remained on other heterocyclic systems to achieve the desired potency and selectivity against the parasite's enzyme. nih.govmdpi.com

PIKfyve is a lipid kinase that plays a crucial role in cellular trafficking and has emerged as a therapeutic target in cancer and other diseases. bohrium.comnih.gov The development of potent and selective PIKfyve inhibitors is an active area of research.

In this context, this compound has been employed as a reactant in the synthesis of novel PIKfyve inhibitors. Specifically, it has been used in Sonogashira coupling reactions to construct more complex molecules that exhibit inhibitory activity against PIKfyve. frontiersin.org This synthetic strategy highlights the value of the ethynyl (B1212043) group on the imidazole ring for building molecular complexity and accessing novel chemical space for kinase inhibitor development.

Table 1: Examples of PIKfyve Inhibitors

Compound Name Target IC50 Therapeutic Area
Apilimod PIKfyve ~14 nM sigmaaldrich.com B-cell non-Hodgkin lymphoma
YM201636 PIKfyve 33 nM sigmaaldrich.com Cancer

Lactate (B86563) dehydrogenase (LDH) is a key enzyme in anaerobic glycolysis, a metabolic pathway often upregulated in cancer cells. As such, LDH is considered a promising target for the development of anticancer drugs. nih.govfrontiersin.org The search for LDH inhibitors has led to the exploration of various chemical scaffolds.

Currently, there is no specific mention in the scientific literature of this compound or its modifications being developed as lactate dehydrogenase inhibitors. The focus of LDH inhibitor research has been on other classes of compounds, such as pyrazole-based inhibitors and various natural products. nih.gov

The inositol (B14025) 1,4,5-trisphosphate (IP3) receptor is a crucial channel for intracellular calcium signaling. Adenophostin A is a potent natural agonist of the IP3 receptor. The development of synthetic analogs of adenophostin A is of great interest for studying calcium signaling pathways.

A significant application of this compound has been in the synthesis of "triazolophostins," which are novel and potent agonists of IP3 receptors. mdpi.com In this work, the ethynyl group of this compound is utilized in a copper-catalyzed azide-alkyne cycloaddition (a "click chemistry" reaction) to link the imidazole moiety to a sugar scaffold containing the necessary phosphate (B84403) groups. mdpi.com The resulting triazolophostin, where a triazole ring serves as a linker, was found to be a highly potent agonist of the IP3 receptor, demonstrating that the 1-methyl-imidazole group can effectively mimic the adenine (B156593) base of adenophostin A in binding to the receptor. mdpi.com

Table 2: Synthesized Triazolophostin using this compound

Compound Name Description Biological Activity Reference

Structure-Activity Relationship (SAR) Studies

The biological efficacy of this compound and its derivatives are intrinsically linked to their chemical structures. SAR studies have been pivotal in elucidating the key structural features necessary for their therapeutic effects.

Elucidation of Key Structural Elements for Biological Efficacy

The imidazole ring is a fundamental component, a five-membered heterocyclic ring containing two nitrogen atoms, which is present in many naturally occurring and synthetic compounds with potent pharmacological activities. nih.govchemijournal.com The versatility of the imidazole nucleus allows it to serve as a scaffold for a wide range of biological activities, including antibacterial, anti-inflammatory, analgesic, antifungal, and anticancer effects. nih.govchemijournal.com The nitrogen atoms in the imidazole ring can form hydrogen bonds with biological targets, enhancing their binding affinity and solubility. nih.gov

The ethynyl group at the 5-position of the imidazole ring is another critical structural element. This group can participate in various chemical reactions and interactions within a biological system. For instance, in the context of inhibiting certain kinases, the ethynyl group has been shown to be crucial for overcoming resistance mutations. acs.org The rigidity of the ethynyl group can also contribute to a more favorable binding to target proteins. acs.org

Impact of Substituent Modifications on Pharmacological Profiles

Modifications to the substituents on the this compound scaffold can significantly alter its pharmacological profile. For example, replacing the ethynyl group with less rigid fragments can impact binding activity. acs.org Similarly, modifications to other parts of a larger molecule containing the 1-methyl-1H-imidazole moiety can lead to changes in biological efficacy. acs.org

Studies on related imidazole-containing compounds have demonstrated that the nature and position of substituents play a crucial role in their activity. For instance, in a series of 4-[1-(1-naphthyl)ethyl]-1H-imidazoles, the replacement of a methyl group on the carbon bridge with other functional groups significantly affected their potency and selectivity for adrenergic receptors. nih.gov The introduction of a methoxy (B1213986) group on an indole (B1671886) ring in a series of heme oxygenase-1 (HO-1) inhibitors containing an imidazole moiety improved their inhibitory activity compared to a methyl group. nih.gov

Interactive Table: Impact of Substituent Modifications

Parent Compound Modification Effect on Biological Activity Reference
Quinazolin-2-amine derivativeReplacement of piperazine (B1678402) with 4-methyl-1H-imidazoleDecreased binding activity acs.org
4-[1-(1-naphthyl)ethyl]-1H-imidazoleReplacement of methyl with desmethyl or methoxyRetained greater α2/α1-selectivity nih.gov
Indole-based HO-1 inhibitorIntroduction of methoxy group vs. methyl groupAmeliorated IC50 values nih.gov

Mechanisms of Biological Action

The therapeutic effects of this compound and its derivatives are mediated through various biological mechanisms, including DNA interaction, cellular uptake, and enzyme inhibition.

DNA Binding and Intercalation of Metal Complexes

Metal complexes incorporating imidazole derivatives have been shown to interact with DNA, which is a primary target for many anticancer drugs. nih.gov These interactions can occur through coordinative binding, where the metal center forms a bond with DNA bases, or through non-coordinative interactions like intercalation, groove binding, and hydrophobic interactions. nih.govnih.gov

The presence of an extended aromatic system in the ligand can favor intercalation, where the molecule inserts itself between the base pairs of the DNA double helix. nih.gov This can lead to structural distortions in the DNA, inhibiting processes like transcription and replication. nih.gov For example, copper (II) and zinc (II) complexes with imidazole terpyridine ligands have been shown to bind to DNA, with the copper complex binding coordinately and the zinc complex intercalating. rsc.org

Enzyme Inhibition and Target Engagement

This compound and its derivatives can act as inhibitors of various enzymes. The imidazole moiety is a key feature in many enzyme inhibitors, often coordinating with a metal ion in the enzyme's active site. nih.gov For instance, imidazole-based compounds have been developed as potent inhibitors of heme oxygenase-1 (HO-1), an enzyme implicated in cancer progression. nih.gov

The mechanism of inhibition can involve the formation of hydrogen bonds and other interactions with key amino acid residues in the enzyme's binding pocket. acs.org In the case of ROR1 pseudokinase inhibitors, an imidazo[1,2-b]pyridazine (B131497) moiety, structurally related to imidazole, forms hydrogen-bonding interactions with the hinge region of the ATP-binding site. acs.org

Interactive Table: Enzyme Inhibition Data

Compound/Derivative Target Enzyme Inhibitory Activity (IC50/KD) Reference
Quinazolin-2-amine derivative (Compound 48)ROR1KD = 1.35 µM acs.org
Quinazolin-2-amine derivative (Compound 64)ROR1KD = 3.47 µM acs.org
Quinazolin-2-amine derivative (Compound 20)ROR1KD = 0.26 µM acs.org
Indole-based compound 4dHO-1IC50 = 1.03 µM nih.gov

Lack of Evidence for Necrotic Cell Death Induction by this compound

Current research has not established a definitive link between the chemical compound this compound and the induction of necrotic cell death. While the broader class of imidazole-containing compounds has been a subject of interest in medicinal chemistry for their potential to induce various forms of cell death, including apoptosis, specific studies detailing the mechanisms of necrotic processes initiated by this compound are not available in the current scientific literature.

The imidazole ring is a common scaffold in many biologically active molecules, and its derivatives have been investigated for a range of therapeutic applications. These investigations often include studies on their cytotoxic effects and the pathways through which they lead to cell death. However, the focus has predominantly been on programmed cell death mechanisms like apoptosis.

Necrosis, a form of cell death characterized by cell swelling, membrane rupture, and the release of cellular contents, is a distinct process from apoptosis. While some chemical agents are known to induce necrosis, there is no published data to suggest that this compound functions through such a pathway. This compound is primarily utilized as a synthetic intermediate or building block in the creation of more complex molecules. The biological activities of these resulting derivatives are then typically evaluated, but this does not provide direct evidence for the effects of the parent compound itself.

Further research, including specific in vitro studies on various cell lines, would be necessary to determine if this compound has any direct effect on cell viability and, if so, to elucidate the specific molecular pathways involved, including any potential for inducing necrotic cell death. Without such dedicated studies, any claims regarding its role in necrotic processes would be purely speculative.

Advanced Spectroscopic Characterization and Computational Studies

Spectroscopic Analysis of 5-Ethynyl-1-methyl-1H-imidazole and its Derivatives

Spectroscopic analysis is fundamental to the characterization of this compound. Techniques such as NMR, MS, UV-Vis, and IR spectroscopy collectively offer a comprehensive understanding of its structure and purity, while X-ray crystallography and XPS provide deeper insights into its solid-state structure and surface interactions, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide a detailed map of the carbon and hydrogen environments within the molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the imidazole (B134444) ring, the methyl group, and the terminal alkyne. The protons on the imidazole ring (H-2 and H-4) typically appear as singlets in the aromatic region. The methyl protons (N-CH₃) will present as a sharp singlet, while the acetylenic proton (C≡C-H) is anticipated to be a singlet in a region characteristic of terminal alkynes. For comparison, in the related compound 1-methylimidazole (B24206), the imidazole protons appear at approximately 7.39 ppm (H-2), 7.01 ppm (H-5), and 6.86 ppm (H-4), with the methyl protons at 3.64 ppm.

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum for this compound would show signals for the three imidazole ring carbons, the methyl carbon, and the two sp-hybridized carbons of the ethynyl (B1212043) group. The chemical shifts of the imidazole ring carbons are influenced by the nitrogen atoms and the substituents. In 1-methylimidazole, the ring carbons resonate at approximately 137.5 ppm (C-2), 129.7 ppm (C-5), and 121.5 ppm (C-4), while the methyl carbon appears around 33.3 ppm. The ethynyl carbons are expected in the range of 70-90 ppm.

Proton (¹H) Expected Chemical Shift (ppm) Multiplicity
H-2~7.4-7.6Singlet
H-4~7.0-7.2Singlet
N-CH₃~3.6-3.8Singlet
C≡C-H~2.0-3.1Singlet
Carbon (¹³C) Expected Chemical Shift (ppm)
C-2~137-139
C-4~129-131
C-5~115-120
N-CH₃~33-35
-C≡CH~75-85
-C≡CH~70-80

Expected NMR data based on analogous structures and general chemical shift principles.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. The compound has a monoisotopic mass of 106.0531 Da. uni.lu High-Resolution Mass Spectrometry (HRMS) can confirm this mass with high precision, which is crucial for verifying the molecular formula, C₆H₆N₂.

Electron ionization (EI) mass spectra of related imidazoles show a prominent molecular ion peak (M⁺). researchgate.net For this compound, the molecular ion peak would be observed at an m/z of 106. Under electrospray ionization (ESI) conditions, common adducts such as [M+H]⁺ (m/z 107.0604) and [M+Na]⁺ (m/z 129.0423) are predicted to be readily formed. mdpi.com

Adduct Calculated m/z
[M]⁺106.0526
[M+H]⁺107.0604
[M+Na]⁺129.0423
[M+K]⁺145.0163
[M-H]⁻105.0458

Predicted m/z values for common adducts of this compound. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by π→π* transitions associated with the imidazole ring. The parent imidazole ring exhibits absorption maxima below 220 nm. The introduction of the ethynyl group, a chromophore, is expected to cause a bathochromic (red) shift in the absorption bands. Studies on other imidazole derivatives show that the position of absorption maxima can be sensitive to solvent polarity and substitution on the imidazole ring. libretexts.orgresearchgate.net For instance, some triphenylamine-imidazole derivatives exhibit absorption red shifts upon UV irradiation, a phenomenon linked to conformational changes. orgchemboulder.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups. The IR spectrum of this compound will display characteristic absorption bands that confirm its structure. The most diagnostic peaks are those associated with the terminal alkyne.

Key expected vibrational frequencies include:

≡C-H stretch: A sharp, strong band around 3330-3270 cm⁻¹. libretexts.orgnist.gov

C≡C stretch: A weak to medium band in the range of 2260-2100 cm⁻¹. libretexts.orgnist.gov

C-H stretches (aromatic and methyl): Typically found in the 3150-3000 cm⁻¹ and 2975-2850 cm⁻¹ regions, respectively.

C=C and C=N stretches (imidazole ring): These appear in the 1600-1450 cm⁻¹ region. The IR spectrum of 1-methylimidazole shows characteristic peaks in this fingerprint region. rsc.org

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Terminal Alkyne≡C-H Stretch3330 - 3270Strong, Sharp
AlkyneC≡C Stretch2260 - 2100Weak to Medium
Imidazole RingC-H Stretch~3150 - 3100Medium
Methyl GroupC-H Stretch~2975 - 2850Medium
Imidazole RingC=N, C=C Stretch~1600 - 1450Medium to Strong

Expected IR absorption bands based on functional group analysis. libretexts.orgnist.govrsc.org

X-ray Crystallography of Complexes and Derivatives

X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition and chemical state of the elements within the top few nanometers of a material's surface. This compound and related compounds are of interest for forming self-assembled monolayers (SAMs) on metal surfaces, for applications such as corrosion inhibition.

XPS analysis of imidazole derivatives adsorbed on copper surfaces has been performed to understand the mechanism of surface protection. mdpi.comchemicalbook.com These studies analyze the high-resolution spectra of elements like C 1s, N 1s, and the metal substrate (e.g., Cu 2p). The binding energies of the N 1s electrons can indicate coordination between the imidazole nitrogen atoms and the surface metal atoms. For example, in the study of 2-mercapto-1-methyl-imidazole on copper, XPS analysis revealed the formation of Cu-S bonds, confirming the adsorption mechanism. mdpi.com Similarly, analysis of surfaces modified with imidazolyl activated carbon shows distinct N 1s peaks corresponding to different nitrogen environments. researchgate.net For this compound, XPS could be used to verify its presence on a surface and to probe the interaction of both the imidazole ring and the ethynyl group with the substrate.

Luminescence Spectroscopy and Emissive Properties

Luminescence spectroscopy is a key technique for investigating the photophysical properties of imidazole-based compounds. Research into imidazole derivatives reveals that their emissive properties are highly sensitive to their molecular structure and environment. semanticscholar.org

The introduction of a methyl group to the imidazole ring can significantly alter the molecular geometry, leading to more twisted structures. semanticscholar.org This structural change can induce aggregation-induced emission (AIE) properties, where the molecule becomes highly fluorescent in an aggregated or solid state. semanticscholar.org This phenomenon is valuable for applications such as organic light-emitting diodes (OLEDs) and bio-imaging. semanticscholar.org

The photophysical behavior of these compounds is also influenced by the polarity of the solvent. In solvents with high polarity, imidazole derivatives often exhibit red-shifted emission wavelengths and reduced fluorescence intensity. semanticscholar.org This suggests the occurrence of charge transfer within the molecule. semanticscholar.org For instance, the emission wavelengths of certain imidazole-based fluorescent molecules can shift significantly when moving from a non-polar solvent like toluene (B28343) to a highly polar solvent like dimethyl sulfoxide (B87167) (DMSO). semanticscholar.org

These donor-acceptor (D-A) type molecules, which exhibit emission spectra shifted towards longer wavelengths, are particularly advantageous for various research fields, including the development of highly efficient electroluminescent devices and sensors for volatile organic compounds. semanticscholar.org

Table 1: Illustrative Solvent-Dependent Emission Properties of an Imidazole-Based Fluorescent Molecule (Note: Data is illustrative of trends described in the literature for D-A type imidazole derivatives)

SolventPolarityEmission Wavelength (nm)Fluorescence Intensity
TolueneLow~501High
Ethyl AcetateMedium~539Medium
DMSOHigh~577Low/Very Low

Theoretical and Computational Chemistry

Theoretical and computational methods are indispensable for understanding the properties and interactions of this compound at a molecular level.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For imidazole derivatives, DFT calculations are employed to optimize the molecular geometry and to determine the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The energy gap between HOMO and LUMO is a critical parameter that helps in understanding the electronic absorption and emission properties, as well as the chemical reactivity of the molecule. researchgate.net

DFT analyses also allow for the calculation of various quantum chemical descriptors and the mapping of the molecular electrostatic potential (MEP). nih.govresearchgate.net The MEP provides a visual representation of the charge distribution around the molecule, highlighting electrophilic and nucleophilic sites, which is crucial for predicting intermolecular interactions. researchgate.net These theoretical calculations provide a framework for correlating the molecular structure with the observed spectroscopic data. semanticscholar.orgresearchgate.net

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as an imidazole derivative, and a biological target, typically a protein. nih.govajchem-a.com

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. dergipark.org.tr It calculates a binding energy or docking score, which indicates the strength of the interaction. nih.govajchem-a.com For imidazole-containing compounds, docking studies have been used to assess their binding affinity against various cancer-related protein targets like Epidermal Growth Factor Receptors (EGFR) and Vascular Endothelial Growth Factor Receptors (VEGFR). nih.govresearchgate.net The results of these studies reveal potential binding modes and key interactions, such as hydrogen bonds and π-π stacking, with specific amino acid residues in the protein's active site. nih.govajchem-a.com

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are performed to analyze the dynamic behavior and stability of the ligand-receptor complex over time. nih.govdergipark.org.tr By simulating the movements of atoms in the complex, MD provides insights into the stability of the binding, which is often quantified by calculating the root-mean-square deviation (RMSD) of the atomic positions. nih.govajchem-a.com A stable RMSD value over the simulation period suggests a stable binding of the ligand in the receptor's pocket. ajchem-a.com

Table 2: Example of Molecular Docking and Dynamics Simulation Data for Imidazole Derivatives (Note: Data is representative of findings for imidazole-based compounds targeting protein kinases)

CompoundTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesAverage RMSD (Å) from MD Simulation
Imidazole Derivative AEGFR-7.23ASP831, LYS721, MET7691.8
Imidazole Derivative BVEGFR2-6.11CYS773, GLY6972.1
Imidazole Derivative CHDAC2-8.7HIS146, PHE155, LEU2761.62

The prediction of metabolic stability and bioavailability is a critical step in the early phases of drug discovery. nih.gov Metabolic stability refers to a compound's susceptibility to biotransformation by metabolic enzymes, primarily in the liver. nih.gov

Metabolic Stability: High metabolic instability can lead to rapid clearance of a compound from the body, reducing its therapeutic efficacy. semanticscholar.org Conversely, very high stability might lead to accumulation and potential toxicity. semanticscholar.org In silico tools and in vitro assays using liver microsomes or hepatocytes are employed to predict a compound's metabolic fate. nih.govresearchgate.net These predictions are often reported as intrinsic clearance or half-life (t½). nih.gov For imidazole-containing compounds, computational models can predict sites of metabolism on the molecule, allowing chemists to modify the structure to enhance stability. researchgate.net

Bioavailability: This parameter refers to the fraction of an administered dose of an unchanged drug that reaches the systemic circulation. It is influenced by factors including absorption and first-pass metabolism. nih.gov Computational tools, such as the "BOILED-Egg" model, are used to predict the gastrointestinal absorption and brain penetration of compounds based on their physicochemical properties like lipophilicity and polarity. nih.govresearchgate.net By evaluating these ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties early in the discovery process, researchers can prioritize compounds with a higher likelihood of success. nih.gov

Emerging Applications and Future Research Directions

Materials Science Applications

The incorporation of 5-Ethynyl-1-methyl-1H-imidazole into materials science is driven by the desirable properties of the imidazole (B134444) nucleus and the synthetic flexibility of the ethynyl (B1212043) group.

The imidazole scaffold is a key component in various functional polymers and advanced materials. nih.gov The presence of the ethynyl group in this compound makes it an ideal monomer for creating novel polymers. This functionality allows for participation in polymerization reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to produce highly ordered polymers like poly-triazoles. These materials are under investigation for their mechanical strength, thermal stability, and unique electronic properties.

Furthermore, the imidazole ring itself can be integrated into metal-organic frameworks (MOFs) and zeolitic imidazolate frameworks (ZIFs), which are porous materials with vast applications in gas storage, separation, and catalysis. bohrium.com The ethynyl group can serve as a point of secondary functionalization within these frameworks, allowing for the tuning of their chemical and physical properties after the initial structure has been formed.

Imidazole derivatives are increasingly recognized for their potential in organic electronics, particularly as components of functional dyes and semiconducting materials. acs.orgbeilstein-archives.org Highly substituted imidazoles can possess favorable photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs). acs.orgnih.gov

The development of imidazole-based dyes for dye-sensitized solar cells (DSSCs) is an active area of research. ekb.eguokerbala.edu.iqresearchgate.net In these systems, the imidazole core can be part of a donor-π-bridge-acceptor (D-π-A) structure, which is crucial for efficient charge separation and transport. ekb.eguokerbala.edu.iqresearchgate.net The ethynyl group in this compound can act as part of the π-bridge, extending the conjugation of the molecule. This extension typically leads to a red-shift in the absorption spectrum and a lower energy gap, which are desirable properties for sensitizer (B1316253) dyes in solar cells. ekb.eg Studies on related imidazole derivatives show that their photophysical properties, including absorption and emission wavelengths, Stokes shift, and fluorescence quantum yields, can be finely tuned by chemical modifications, suggesting that this compound is a promising candidate for creating new photoactive and semiconducting materials. beilstein-archives.orgnih.govnih.gov

Theranostic Agent Development

Theranostics, a field that combines therapeutic and diagnostic capabilities into a single agent, represents a frontier in personalized medicine. The unique properties of this compound make it a compelling scaffold for designing such agents.

The 1-methylimidazole (B24206) portion of the molecule is an effective ligand for a variety of transition metals, including ruthenium (Ru), rhenium (Re), and technetium (Tc), which are of significant interest in medicinal inorganic chemistry. nih.govresearchgate.netnih.govnih.gov

Ruthenium (Ru) Complexes: Luminescent ruthenium complexes containing imidazole and 1-methylimidazole ligands have been synthesized and studied for their theranostic potential. nih.govresearchgate.net These complexes can be visualized within cells using luminescence microscopy and simultaneously exhibit cytotoxic effects, arresting the cell cycle. nih.govresearchgate.net A complex of this compound with a Ru-polypyridyl core could combine the known cytotoxic and imaging properties of the metal center with the ability to use the ethynyl group to attach a tumor-targeting vector, enhancing specificity and efficacy. Heterometallic Ru-Os complexes have also shown promise for dual photodynamic and photothermal therapy. rsc.org

Rhenium (Re) and Technetium (Tc) Complexes: There is a well-established "matched-pair" approach using Re and its radioactive isotope, 99mTc. nih.govnih.gov Stable Re complexes can be used for chemical and photophysical studies, while the corresponding 99mTc complexes can be used for in vivo imaging via single-photon emission computed tomography (SPECT). nih.gov A fac-[Re(CO)₃]⁺ or fac-[99mTc(CO)₃]⁺ core coordinated to this compound would be a valuable synthon. The imidazole would provide a stable coordination site, while the ethynyl group would remain available for conjugation to biomolecules, enabling the development of targeted radiopharmaceuticals for both cancer diagnosis and therapy. rsc.org

Novel Synthetic Methodologies and Green Chemistry Approaches

The synthesis of substituted imidazoles has evolved from traditional, often harsh, methods to more efficient and environmentally friendly strategies. Modern approaches focus on multicomponent reactions (MCRs) and the use of novel catalysts. bohrium.comresearchgate.net

MCRs allow for the construction of complex imidazole scaffolds in a single step from simple precursors, which is both time- and resource-efficient. acs.orgnih.gov Recent advancements have focused on green chemistry principles, employing catalysts and conditions that minimize waste and environmental impact. nih.govwjbphs.comrasayanjournal.co.insciepub.com These include using water as a solvent, performing reactions under solvent-free conditions, and utilizing reusable or biodegradable catalysts. wjbphs.comrasayanjournal.co.insciepub.com The synthesis of this compound and its derivatives can benefit from these methodologies, making their production more sustainable and scalable for various applications.

Table 1: Comparison of Modern Green Synthetic Approaches for Imidazole Derivatives
Catalyst/MethodKey AdvantagesReaction ConditionsReference
Diethyl ammonium (B1175870) hydrogen phosphate (B84403) (Ionic Liquid)Reusable, cost-effective, solvent-freeThermal, solvent-free sciepub.com
Syzygium cumini Seed ExtractBiodegradable, non-toxic, eco-friendlyReflux in aqueous media rasayanjournal.co.in
Magnetic Nanoparticles (e.g., Fe₃O₄@SiO₂/BiPy⁺² 2Cl⁻)Easily separable and recyclable, high efficiencyOften solvent-free or in green solvents nih.gov
Acid-Promoted MCRMetal-free, high structural diversityDMSO/H₂O, elevated temperature acs.org
Microwave-Assisted SynthesisRapid reaction times, high yieldsOften uses green solvents like water wjbphs.com

Expansion of Biological Target Repertoire

The imidazole ring is a privileged scaffold in medicinal chemistry, found in numerous bioactive compounds. Research has expanded beyond traditional targets to include a diverse range of enzymes and receptors where ethynyl-imidazole derivatives show significant promise.

A noteworthy example is the development of 5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide (EICAR), an analogue that demonstrates the potent biological activity conferred by the 5-ethynyl-imidazole core. EICAR is a powerful inhibitor of inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH), a key enzyme in guanine (B1146940) nucleotide biosynthesis, and exhibits potent antitumor and antiviral activities. nih.gov The ethynyl group at the 5-position was found to be critical for this inhibitory activity. nih.gov

Furthermore, imidazole-based structures are being actively investigated as inhibitors for a variety of other protein targets critical in disease:

Protein Kinases: Imidazole derivatives have been designed as selective inhibitors of various kinases, including Janus Kinase 1 (JAK1), Spleen Tyrosine Kinase (Syk), and Epidermal Growth Factor Receptor (EGFR), which are implicated in inflammatory diseases and cancer. nih.govnih.govresearchgate.netmdpi.com

Allene Oxide Synthase (AOS): Novel imidazole derivatives have been synthesized as highly potent inhibitors of AOS, a key enzyme in the biosynthesis of jasmonates in plants, with potencies far exceeding previous inhibitors. nih.gov

This expansion demonstrates that the this compound scaffold holds significant potential for the development of novel therapeutic agents targeting a wide array of biological pathways.

Table 2: Selected Biological Targets for Imidazole-Based Inhibitors
Biological TargetTherapeutic AreaExample/Related Compound ClassReference
Inosine 5'-monophosphate dehydrogenase (IMPDH)Anticancer, Antiviral5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide (EICAR) nih.gov
Janus Kinase 1 (JAK1)Immunological Disorders(Benz)imidazole pyridones nih.gov
Syk Family Kinases (Syk, ZAP-70)Inflammatory DiseasesImidazo[1,2-c] pyrimidine (B1678525) derivatives researchgate.net
EGFR/HER2 KinasesAnticancerBenzimidazole-hydrazone hybrids mdpi.com
Allene Oxide Synthase (AOS)Agrochemical/Biochemical ToolsSubstituted imidazole derivatives nih.gov

Preclinical and Clinical Translational Research Perspectives

The journey of a chemical compound from laboratory synthesis to clinical application is a long and complex process, beginning with rigorous preclinical evaluation. For this compound, the preclinical and clinical translational perspectives are currently shaped by the extensive research conducted on other imidazole-containing molecules. These studies provide a foundational blueprint for investigating the potential of this specific compound in various disease contexts, including neurodegenerative disorders, cancer, and infectious diseases.

The imidazole moiety is a key component in many approved drugs, with a significant number of these being anti-infectives. nih.gov The imidazole ring's ability to engage in various biological interactions, such as hydrogen bonding and coordination with metal ions, makes it a versatile pharmacophore. mdpi.com The nitrogen atoms in the ring can act as hydrogen bond acceptors, while an N-H group can serve as a donor, facilitating interactions with a wide range of biological targets.

In the context of neurodegenerative diseases, such as Alzheimer's disease, imidazole-based compounds are being actively investigated. A notable example is the preclinical evaluation of an imidazole-linked heterocycle, LSL33, which has shown promise in a mouse model of Alzheimer's disease. nih.govresearchgate.netnih.gov Oral administration of LSL33 was found to ameliorate cognitive impairment and reduce markers of neuroinflammation. nih.govresearchgate.netnih.gov This suggests that the imidazole scaffold can be a valuable starting point for the design of new therapeutics for complex neurological conditions. The potential for this compound to cross the blood-brain barrier, a critical attribute for drugs targeting the central nervous system, would be a key area of initial investigation.

The field of oncology has also seen the successful application of imidazole-containing drugs. mdpi.com These compounds have been shown to target a variety of cancer-related proteins, including kinases and tubulin. ijsrtjournal.commdpi.com For instance, certain imidazole derivatives have been designed as inhibitors of p38 MAP kinase, a protein involved in inflammatory responses and cancer progression. acs.org The ethynyl group in this compound is of particular interest in this regard. Ethynyl moieties can participate in covalent interactions with target proteins, potentially leading to highly potent and selective inhibitors. Furthermore, the structural rigidity conferred by the ethynyl group can be advantageous in drug design, as seen in the development of ROR1 inhibitors where a rigidified linker improved binding activity. acs.org

The antimicrobial potential of imidazole derivatives is well-established, with several imidazole-based drugs used to treat fungal and parasitic infections. mdpi.com Preclinical studies on novel imidazole derivatives have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria. mdpi.com The mechanism of action for these compounds can vary, from disrupting cell wall synthesis to inhibiting protein synthesis. mdpi.com Future research on this compound would likely involve screening against a panel of pathogenic microbes to determine its spectrum of activity and potential as a novel anti-infective agent.

The preclinical development pipeline for a compound like this compound would involve a series of in vitro and in vivo studies. Initial in vitro assays would assess its activity against specific biological targets, such as enzymes or receptors, and its cytotoxicity against various cell lines. Promising results would then lead to in vivo studies in animal models to evaluate its efficacy, pharmacokinetic profile, and preliminary safety.

The table below summarizes preclinical findings for several imidazole derivatives, illustrating the types of data that would be sought for this compound in future translational research.

Compound Class/NameTherapeutic AreaKey Preclinical Findings
Imidazole-linked heterocycle (LSL33) Alzheimer's DiseaseAmeliorated cognitive impairment and reduced neuroinflammation in a 5xFAD mouse model. nih.govresearchgate.netnih.gov
Quinazolin-2-amine Derivatives with 4-methyl-1H-imidazole Triple-Negative Breast CancerReplacement of a piperazine (B1678402) ring with 4-methyl-1H-imidazole influenced binding affinity to ROR1 pseudokinase. acs.org
Imidazole Derivatives (HL1 and HL2) AntimicrobialDemonstrated antimicrobial activity against Gram-positive and Gram-negative bacterial strains; HL2 showed high cell viability. mdpi.com
Pyridinyl Imidazole Derivatives Inflammatory DiseasesSome members of this class have progressed to clinical trials as p38 MAP kinase inhibitors for rheumatoid arthritis. acs.org

Future research on this compound should be directed at systematically evaluating its biological activities based on the established potential of the imidazole scaffold. This would involve a multidisciplinary approach, combining synthetic chemistry to create analogues, computational modeling to predict target interactions, and a comprehensive suite of biological assays to build a robust preclinical data package. The ultimate goal of this translational research would be to determine if this compound, or a derivative thereof, has the potential to become a clinical candidate for the treatment of human diseases.

Q & A

Q. What are the common synthetic routes for 5-Ethynyl-1-methyl-1H-imidazole, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound typically involves cyclization reactions or functionalization of pre-existing imidazole cores. For example, similar imidazole derivatives (e.g., 2-phenyl-1H-benzo[d]imidazole) are synthesized via condensation of o-phenylenediamine with aldehydes under acidic conditions . Optimization strategies include:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates due to their high dielectric constants.
  • Catalyst Use: Lewis acids (e.g., ZnCl₂) or transition-metal catalysts (e.g., CuI) can improve yield in alkyne incorporation steps .
  • Temperature Control: Reactions involving alkyne moieties often require elevated temperatures (80–120°C) to ensure complete ethynylation .
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization ensures high purity.

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Peaks for imidazole protons (δ 7.0–8.0 ppm) and methyl/ethynyl groups (δ 2.5–3.5 ppm) confirm substitution patterns .
    • ¹³C NMR: Ethynyl carbons appear at δ 70–90 ppm, while imidazole carbons resonate at δ 120–140 ppm.
  • Infrared (IR) Spectroscopy: Stretching vibrations for C≡C (2100–2260 cm⁻¹) and C-N (1250–1350 cm⁻¹) validate functional groups.
  • X-ray Crystallography: Single-crystal X-ray diffraction resolves 3D structure, bond angles, and intermolecular interactions. For example, similar imidazole derivatives show planar geometry with π-π stacking in crystal lattices .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the biological activity of this compound derivatives?

Methodological Answer:

  • Target Selection: Identify biological targets (e.g., EGFR, cytochrome P450) using databases like PDB or UniProt.
  • Docking Software: Tools like AutoDock Vina or Schrödinger Suite simulate ligand-receptor interactions. For example, 2-phenyl-1H-benzo[d]imidazole derivatives showed strong binding to EGFR (binding energy: −9.2 kcal/mol) via hydrogen bonding and hydrophobic interactions .
  • Validation: Compare docking scores with experimental IC₅₀ values from enzymatic assays. Adjust force fields (e.g., AMBER) to improve accuracy.

Q. What strategies are effective in designing this compound derivatives for targeting specific enzymes, such as EGFR?

Methodological Answer:

  • Bioisosteric Replacement: Substitute the ethynyl group with halogens (Cl, F) or electron-withdrawing groups to modulate binding affinity .
  • Scaffold Hybridization: Fuse imidazole with triazole or thiazole rings to enhance steric complementarity. For instance, hybrid derivatives in demonstrated improved metabolic stability.
  • ADMET Analysis: Use tools like SwissADME to predict pharmacokinetics. Prioritize derivatives with low hepatotoxicity (e.g., Ames test negative) and high BBB permeability .

Q. How can researchers address discrepancies in reported biological activities of imidazole derivatives across different studies?

Methodological Answer:

  • Data Normalization: Standardize assay conditions (e.g., pH, temperature, cell lines) to minimize variability.
  • Meta-Analysis: Apply statistical tools (e.g., ANOVA, Tukey’s test) to pooled data from multiple studies. For example, conflicting IC₅₀ values for antifungal imidazoles may arise from differences in fungal strains .
  • Mechanistic Studies: Use CRISPR-Cas9 knockouts or isotopic labeling to isolate target-specific effects from off-target interactions.

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5-Ethynyl-1-methyl-1H-imidazole

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